4-(3,4-Dichlorophenyl)-2-methylphenol
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Overview
Description
4-(3,4-Dichlorophenyl)-2-methylphenol is an organic compound characterized by the presence of two chlorine atoms on the phenyl ring and a hydroxyl group attached to a methyl-substituted phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-2-methylphenol typically involves the chlorination of 2-methylphenol followed by a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of a chlorinating agent such as chlorine gas or sulfuryl chloride, and a catalyst like aluminum chloride to facilitate the alkylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the phenyl ring.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4-(3,4-Dichlorophenyl)-2-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-2-methylphenol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenyl isocyanate
- 3,4-Dichloromethylphenidate
- 3,5-Dichlorobenzamide derivatives
Uniqueness
4-(3,4-Dichlorophenyl)-2-methylphenol is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-6-9(3-5-13(8)16)10-2-4-11(14)12(15)7-10/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDJVOUQZCJSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683959 |
Source
|
Record name | 3',4'-Dichloro-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-50-1 |
Source
|
Record name | 3',4'-Dichloro-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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